molecular formula C18H17N3O4 B2426275 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate CAS No. 2034353-67-6

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate

Cat. No.: B2426275
CAS No.: 2034353-67-6
M. Wt: 339.351
InChI Key: MDUWMOCKEHWDPP-UHFFFAOYSA-N
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Description

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate is a complex organic compound that features a furan ring, a pyrazole ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate typically involves multi-step organic reactions One common approach is to start with the synthesis of the furan and pyrazole rings separately, followed by their coupling through an ethyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Furanones.

    Reduction: Pyrazolines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate is unique due to the specific positioning of the furan-3-yl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

[2-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-13(22)25-17-5-3-2-4-16(17)18(23)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUWMOCKEHWDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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